4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate
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Overview
Description
4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate is an organic compound with the molecular formula C28H36O6. It is a liquid crystalline monomer that exhibits unique properties due to its liquid crystalline nature. This compound is used in various scientific research applications, particularly in the fields of materials science and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate typically involves the esterification of 4-(Hexyloxy)benzoic acid with 4-(Acryloyloxy)phenol. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form cross-linked polymer networks.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the ester bonds.
Major Products Formed
Polymerization: Cross-linked polymer networks with liquid crystalline properties.
Hydrolysis: 4-(Hexyloxy)benzoic acid and 4-(Acryloyloxy)phenol.
Scientific Research Applications
4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate has several scientific research applications:
Materials Science: Used in the synthesis of liquid crystalline polymers and elastomers.
Polymer Chemistry: Employed as a monomer in the preparation of functional polymer networks.
Biomedical Engineering: Investigated for its potential use in drug delivery systems and tissue engineering.
Optoelectronics: Utilized in the development of advanced optical materials and devices.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate involves its ability to form ordered structures due to its liquid crystalline nature. The compound can self-assemble into well-defined mesophases, which can be manipulated using external stimuli such as temperature, light, or electric fields . This self-assembly behavior is crucial for its applications in materials science and optoelectronics .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate is unique due to its specific combination of hexyl and acryloyloxy groups, which impart distinct liquid crystalline properties. This makes it particularly suitable for applications requiring precise control over molecular alignment and self-assembly .
Properties
CAS No. |
58738-86-6 |
---|---|
Molecular Formula |
C22H24O5 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(4-hexoxyphenyl) 4-prop-2-enoyloxybenzoate |
InChI |
InChI=1S/C22H24O5/c1-3-5-6-7-16-25-18-12-14-20(15-13-18)27-22(24)17-8-10-19(11-9-17)26-21(23)4-2/h4,8-15H,2-3,5-7,16H2,1H3 |
InChI Key |
HCLUTGMEKKLXJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)C=C |
Origin of Product |
United States |
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